molecular formula C10H6Cl2F2O3 B13728278 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid

3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13728278
M. Wt: 283.05 g/mol
InChI Key: FZRUNJKKVNVNQT-OWOJBTEDSA-N
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Description

3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the phenyl ring.

    Substitution: The dichloro and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could result in the formation of hydroxy or alkoxy derivatives.

Scientific Research Applications

3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The dichloro and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dichloro-3-methoxyphenyl)acrylic acid: Similar structure but lacks the difluoromethoxy group.

    3-(2,5-Difluoro-3-(difluoromethoxy)phenyl)acrylic acid: Contains additional fluorine atoms, which can alter its chemical properties.

Uniqueness

3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid is unique due to the presence of both dichloro and difluoromethoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[2,5-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)9(12)7(4-6)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+

InChI Key

FZRUNJKKVNVNQT-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)OC(F)F)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Cl)OC(F)F)Cl

Origin of Product

United States

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